molecular formula C15H16F3N3O2 B10906457 Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10906457
M. Wt: 327.30 g/mol
InChI Key: PNBOUPPYLNNMKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of a cyclopropyl group further enhances its chemical stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)propanoate
  • Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)butanoate

Uniqueness

Ethyl 2-(3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16F3N3O2

Molecular Weight

327.30 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-6-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C15H16F3N3O2/c1-3-23-11(22)7-21-14-12(13(20-21)9-4-5-9)10(15(16,17)18)6-8(2)19-14/h6,9H,3-5,7H2,1-2H3

InChI Key

PNBOUPPYLNNMKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C3CC3)C(F)(F)F)C

Origin of Product

United States

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